

Application Notes: Synthesis and Utility of 2-(6-Chloropyridin-3-YL)ethanol

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Compound of Interest

Compound Name: **2-(6-Chloropyridin-3-YL)ethanol**

Cat. No.: **B173323**

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Introduction

2-(6-Chloropyridin-3-YL)ethanol is a key chemical intermediate possessing a chloropyridine moiety. This structural feature is prevalent in a range of biologically active molecules. The primary application of this compound is in the synthesis of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid, where it serves as a crucial building block for constructing the core pharmacophore that interacts with nicotinic acetylcholine receptors (nAChR) in insects.[\[1\]](#) [\[2\]](#) Its utility also extends to medicinal chemistry and drug discovery as a precursor for novel therapeutic agents, including derivatives of pyrazolo[1,5-a]pyridine.[\[3\]](#)

Principle of Synthesis

The synthesis protocol detailed below describes the preparation of **2-(6-Chloropyridin-3-YL)ethanol** via the reduction of a carboxylic acid ester, specifically Methyl (6-chloropyridin-3-yl)acetate. This classic transformation is achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent. The method is reliable, high-yielding, and a standard procedure in synthetic organic chemistry for converting esters to primary alcohols. Careful control of reaction conditions, particularly temperature and moisture, is critical for ensuring a safe and efficient reaction.

Experimental Protocol: Reduction of Methyl (6-chloropyridin-3-yl)acetate

This protocol outlines the laboratory-scale synthesis of **2-(6-Chloropyridin-3-YL)ethanol**.

1. Materials and Reagents

Reagent	Formula	CAS No.	Supplier	Purity	Amount
Methyl (6-chloropyridin-3-yl)acetate	C ₈ H ₈ ClNO ₂	136088-99-6	Sigma-Aldrich	≥97%	10.0 g (54.0 mmol)
Lithium Aluminum Hydride (LiAlH ₄)	LiAlH ₄	16853-85-3	Acros Organics	95%	2.25 g (59.4 mmol)
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	109-99-9	Fisher Scientific	≥99.9%	250 mL
Sodium Sulfate (anhydrous)	Na ₂ SO ₄	7757-82-6	VWR Chemicals	ACS	As needed
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	141-78-6	Sigma-Aldrich	HPLC	For TLC & Column
Hexanes	C ₆ H ₁₄	110-54-3	Fisher Scientific	HPLC	For TLC & Column
Deionized Water	H ₂ O	7732-18-5	In-house	N/A	~50 mL
15% Sodium Hydroxide Solution (w/v)	NaOH	1310-73-2	In-house	N/A	~2.25 mL
Saturated Sodium Chloride Solution	NaCl	7647-14-5	In-house	N/A	~50 mL

2. Equipment

- 500 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Septa and nitrogen/argon inlet
- Dropping funnel (100 mL)
- Ice-water bath
- Rotary evaporator
- Glass funnel and filter paper
- Separatory funnel (500 mL)
- Glassware for column chromatography

3. Reaction Setup & Procedure

- Inert Atmosphere Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a septum, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.
- Reagent Preparation:
 - Carefully weigh Lithium Aluminum Hydride (2.25 g) and add it to the reaction flask.
 - Add 100 mL of anhydrous THF to the flask to create a suspension.
 - Dissolve Methyl (6-chloropyridin-3-yl)acetate (10.0 g) in 50 mL of anhydrous THF in the dropping funnel.
- Reaction Execution:
 - Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

- Add the ester solution from the dropping funnel to the LiAlH₄ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent.
- Reaction Quenching (Fieser Workup):
 - Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C.
 - CAUTION: Quenching is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.
 - Slowly add 2.25 mL of deionized water dropwise.
 - Add 2.25 mL of 15% NaOH solution dropwise.
 - Add 6.75 mL of deionized water dropwise.
 - Stir the resulting granular white precipitate vigorously for 30 minutes.
- Workup and Isolation:
 - Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts. Wash the filter cake with additional THF (2 x 50 mL).
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Dissolve the crude residue in 100 mL of Ethyl Acetate.
 - Transfer the solution to a separatory funnel and wash with saturated brine solution (50 mL).

- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude **2-(6-Chloropyridin-3-YL)ethanol**.

4. Purification

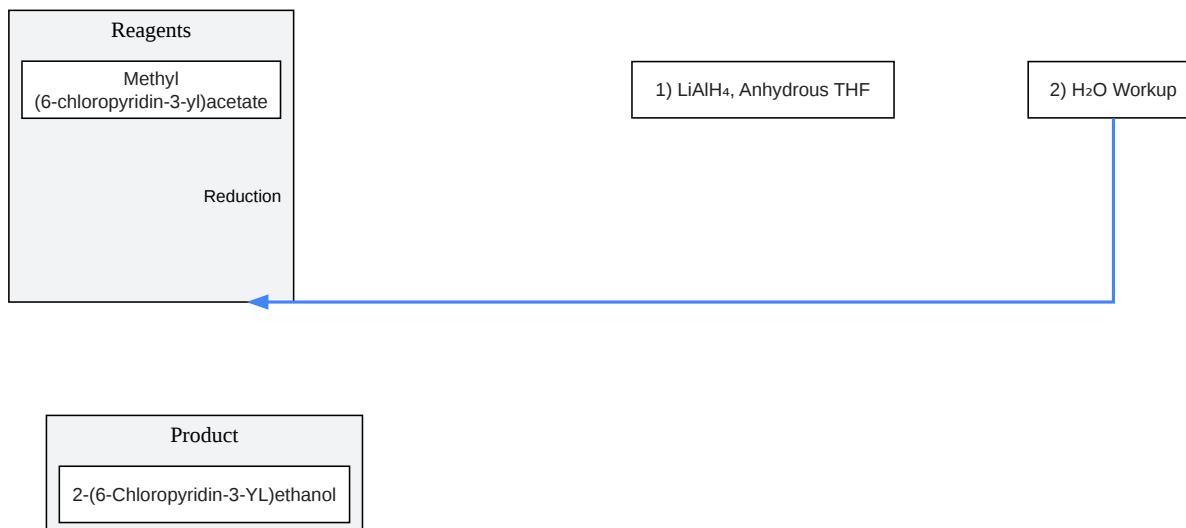
- Purify the crude product using flash column chromatography on silica gel.
- Elute with a gradient of Hexanes:Ethyl Acetate (starting from 4:1 and gradually increasing to 1:1).
- Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield the pure product as a solid or viscous liquid.[4]

5. Illustrative Results

Parameter	Result
Theoretical Yield	8.51 g
Actual Yield	7.40 g
Percentage Yield	87%
Physical Form	White to off-white solid or viscous liquid
Purity (by HPLC)	>98%

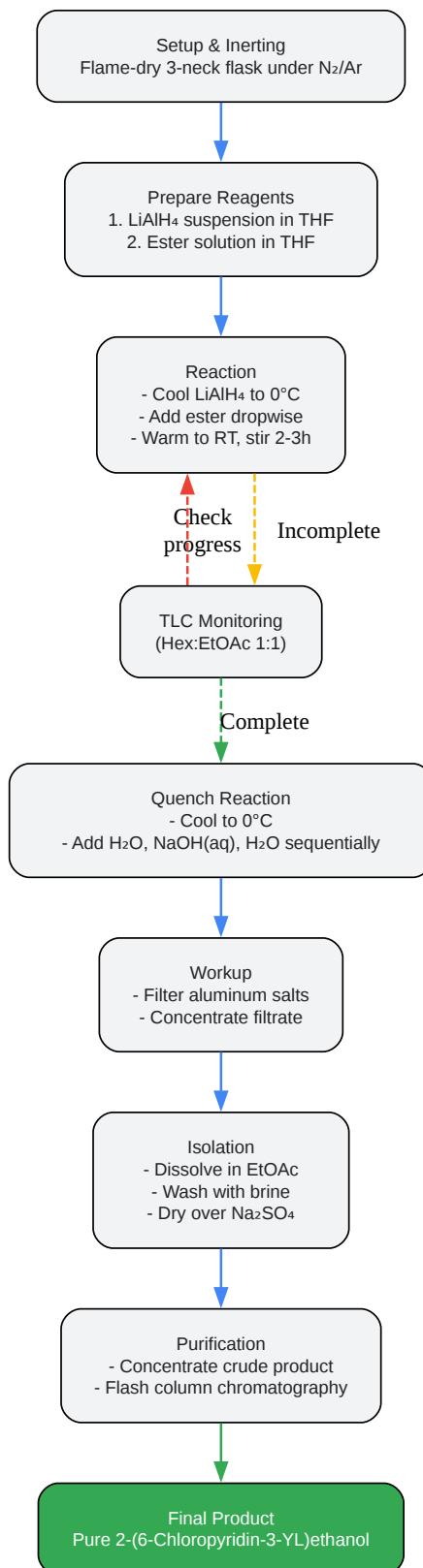
Visual Schematics

The following diagrams illustrate the chemical pathway and the experimental workflow.



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Caption: Chemical synthesis scheme for **2-(6-Chloropyridin-3-YL)ethanol**.

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Caption: Experimental workflow for synthesis and purification.

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